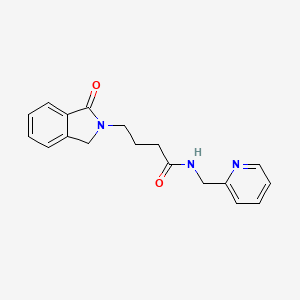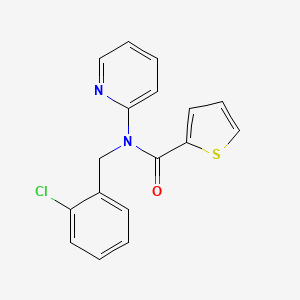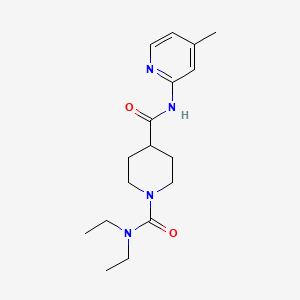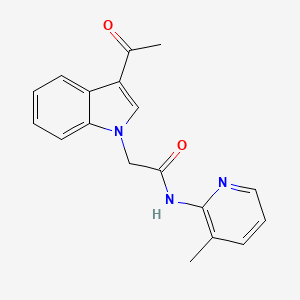
2-(4-methylphenoxy)butanamide
Übersicht
Beschreibung
2-(4-methylphenoxy)butanamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 193.110278721 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Renewable Thermosetting Resin Derived from Eugenol : Research by Harvey et al. (2014) indicates the development of a renewable bisphenol, which is synthesized through a solvent-free, Ru-catalyzed olefin metathesis coupling reaction followed by hydrogenation, resulting in a new bis(cyanate) ester. This resin exhibits high thermal stability and low water uptake, making it suitable for maritime environments and highlighting the potential of sustainable feedstocks.
Catecholase Activity with Nickel(II) Complexes : Ghosh et al. (2014) conducted a study (Ghosh et al., 2014) on dinuclear Ni(II) complexes of phenol-based compartmental ligands, investigating their catecholase-like activity. The study reveals the generation of radicals during catalysis and proposes a radical pathway responsible for the activity.
High-Performance Liquid Chromatography of Thiols : A study by Gatti et al. (1990) (Gatti et al., 1990) explores the use of a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This method demonstrates selective and rapid reactions, offering applications in pharmaceutical formulations.
Combined Phenol/Hindered Amine Photo- and Thermal-Stabilizers : Mosnáček et al. (2003) (Mosnáček et al., 2003) discuss the creation of new combined phenol/HAS stabilizers. These stabilizers show high efficiency in stabilizing polypropylene against photo and thermo-oxidation, which is significant for industrial applications.
Bioactive Constituents of Jolyna Laminarioides : Atta-ur-Rahman et al. (1997) (Atta-ur-rahman et al., 1997) isolated compounds from Jolyna laminarioides, including methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, which showed chymotrypsin inhibitory activity and antimicrobial properties.
Mesoporous Nitrogen-Doped Carbon for Electrocatalysis : Fellinger et al. (2012) (Fellinger et al., 2012) detail the use of mesoporous nitrogen-doped carbon derived from ionic liquids as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, showcasing its potential in sustainable and safe production methods.
Free Radical Intermediates in Peroxidase Oxidation of Phenol Compounds : Valoti et al. (1989) (Valoti et al., 1989) examined the free radical metabolites of BHA, BHT, and related compounds through electron spin resonance spectroscopy, providing insights into the biochemical and toxicological aspects of these antioxidants.
Antioxidant Activity in Lipid Chromatography : Wren and Szczepanowksa (1964) (Wren & Szczepanowksa, 1964) highlighted the use of 4-methyl-2,6-di-tert.-butylphenol as an antioxidant in solvents for lipid chromatography, emphasizing its protective role against autoxidation without affecting lipid separation.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGBWLMJZWNQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-benzyl-4-piperidinyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517898.png)

![6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4517910.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2H-chromen-2-one](/img/structure/B4517915.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide](/img/structure/B4517925.png)

![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4517950.png)

![N-(3-acetylphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517956.png)
![N-(3-methoxyphenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517966.png)
![1-ethyl-3-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B4517969.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4517977.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B4517979.png)
